molecular formula C5H5Cl2N B8733788 2-Chloropyridine hydrochloride CAS No. 36316-71-9

2-Chloropyridine hydrochloride

Cat. No.: B8733788
CAS No.: 36316-71-9
M. Wt: 150.00 g/mol
InChI Key: LPIDQLZQEGPBCO-UHFFFAOYSA-N
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Description

2-Chloropyridine hydrochloride is the hydrochloride salt of 2-chloropyridine (CAS 109-09-1), a halogenated pyridine derivative. The parent compound, 2-chloropyridine, features a chlorine atom at the 2-position of the pyridine ring, conferring unique reactivity and applications in agrochemicals, pharmaceuticals, and specialty chemicals . The hydrochloride form enhances solubility, making it preferable in drug synthesis and catalytic processes .

Scientific Research Applications

Pharmaceutical Development

2-Chloropyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notable compounds derived from it include:

  • Antihistamines : 2-Chloropyridine is used to synthesize chlorphenamine, an antihistamine used for allergy relief .
  • Antiarrhythmics : Disopyramide, another product derived from 2-chloropyridine, is utilized in treating certain cardiac arrhythmias .

The synthesis of these compounds often involves nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.

Agricultural Chemicals

In agriculture, this compound is instrumental in producing fungicides and insecticides. For instance:

  • Pyrithione : This compound acts as a fungicide and is commonly found in shampoos. It is synthesized through the oxidation of 2-chloropyridine .
  • Pyripropoxyfen : An insect growth regulator that also utilizes 2-chloropyridine in its synthesis .

These applications highlight the compound's significance in pest control and crop protection.

Case Study 1: Synthesis of Chlorphenamine

A detailed study demonstrated the efficient synthesis of chlorphenamine from 2-chloropyridine using phenylacetonitrile in the presence of a base. This method showcases the versatility of 2-chloropyridine as a building block for complex pharmaceutical molecules .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental degradation of chlorinated pyridines revealed that 2-chloropyridine exhibits resistance to microbial degradation. This property raises concerns regarding its persistence in soil and water, necessitating further studies on its environmental impact and remediation strategies .

Toxicological Considerations

While this compound has valuable applications, it also poses health risks. It is classified as harmful upon skin contact and inhalation, with an LD50 (dermal) of 64 mg/kg in rabbits . Safety precautions are essential when handling this compound to mitigate exposure risks.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloropyridine hydrochloride, and what reaction conditions optimize yield?

  • Answer: Synthesis typically involves chlorination of pyridine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux. Critical conditions include maintaining an anhydrous environment, controlled temperature (80–100°C), and inert atmosphere. Polar aprotic solvents such as DMF or DMSO enhance reactivity. Purification often involves recrystallization from ethanol/water mixtures or vacuum distillation. Yield optimization requires stoichiometric control and monitoring reaction progress via TLC or GC-MS .

Q. What safety precautions are essential when handling this compound?

  • Answer: Use nitrile gloves, chemical-resistant lab coats, and goggles. Work in a fume hood to avoid inhalation. Immediate first aid for skin contact includes washing with soap/water for 15 minutes; eye exposure requires prolonged rinsing with saline. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Environmental precautions include preventing drain entry and using secondary containment .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Answer: It serves as a key intermediate in synthesizing aminoheterocyclic analogs (e.g., 2-aminopyridine derivatives) and bioactive molecules. Applications include enzyme assays (e.g., benzyl viologen assays in membrane fractions) and coordination chemistry for metal-ligand complexes. Its reactivity enables functionalization at the chlorine site for drug discovery .

Q. How can researchers verify the purity of this compound?

  • Answer: Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Melting point analysis (lit. 140–142°C) and NMR spectroscopy (¹H/¹³C) confirm structural integrity. Karl Fischer titration quantifies water content, critical for hygroscopic samples .

Advanced Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in nucleophilic substitution reactions?

  • Answer: The electron-withdrawing chlorine atom activates the pyridine ring at the ortho and para positions, directing nucleophilic attack. Steric hindrance at the meta position limits substitution. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction rates. Kinetic studies under varying conditions (e.g., excess nucleophile, microwave irradiation) can enhance regioselectivity .

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

  • Answer: Conflicting data on environmental degradation (e.g., aquatic vs. soil systems) require advanced analytical methods like LC-HRMS to identify metabolites (e.g., 2-hydroxypyridine). Controlled studies under standardized conditions (pH, UV exposure, microbial activity) clarify pathways. Recent evidence suggests persistence in anaerobic environments, necessitating ecotoxicological assays using Daphnia magna or algal models .

Q. How can scaling up synthesis maintain high purity and yield?

  • Answer: Continuous flow reactors with automated temperature/pressure controls improve reproducibility. Design of Experiments (DOE) optimizes parameters (residence time, stoichiometry). Industrial-scale purification employs fractional crystallization or chromatography. Process Analytical Technology (PAT) monitors real-time purity .

Q. What advanced spectroscopic methods address challenges in characterizing this compound?

  • Answer: 2D NMR techniques (COSY, HSQC) resolve overlapping peaks in ¹H/¹³C spectra. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺). X-ray crystallography provides definitive structural data, while IR spectroscopy identifies HCl stretching in the hydrochloride salt .

Q. What gaps exist in the toxicological profile of this compound, and how can researchers address them?

  • Answer: Limited data on chronic exposure (carcinogenicity, reproductive toxicity) necessitate in vitro assays (e.g., Ames test, micronucleus assay). Computational toxicology (QSAR models) predicts metabolites. Researchers should adhere to OECD guidelines for in vivo studies and update risk assessments with emerging data .

Q. Methodological Notes

  • Data Contradiction Analysis: Cross-validate conflicting results (e.g., degradation studies) using orthogonal methods and replicate experiments under controlled variables.
  • Experimental Design: Prioritize DOE for reaction optimization and include negative controls in toxicity assays.
  • Safety Compliance: Align handling protocols with OSHA guidelines and GHS hazard classifications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₅H₄ClN·HCl
  • Molecular Weight : 150.01 g/mol (base: 113.54 g/mol)
  • Applications : Intermediate in anti-HIV drugs (e.g., atazanavir), pesticides (e.g., diquat), and asymmetric catalysis .
  • Synthesis : Typically derived from 2-chloropyridine via reaction with HCl. Alternative routes include chlorination of pyridine under UV light or high-temperature conditions (yields up to 80%) .

3-Chloropyridine

Structural Differences : Chlorine at the 3-position instead of 2-position.
Key Properties :

  • Molecular Formula : C₅H₄ClN
  • Separation Challenges: Isomeric separation from 2-chloropyridine requires specialized methods like nonporous adaptive crystals of pillararenes due to similar boiling points .
  • Applications : Less prevalent in pharmaceuticals; used in niche organic syntheses.

2-Chloro-5-nitropyridin-4-amine

Structural Differences: Nitro (-NO₂) and amine (-NH₂) groups at positions 5 and 4, respectively. Key Properties:

  • Molecular Formula : C₅H₃ClN₃O₂
  • Applications : Precursor for heterocyclic drugs and cytokine inhibitors. Crystal structure stabilized by N–H···Cl and N–H···N hydrogen bonds .
  • Synthesis : Prepared via literature methods involving nitration and amination of chloropyridine derivatives .

2-Chloropyridine N-Oxide Hydrochloride

Structural Differences : N-oxide group (pyridine ring oxidized) with HCl salt.
Key Properties :

  • Molecular Formula: C₅H₄ClNO·HCl
  • Applications: Used in benzyl viologen enzyme assays and synthesis of 2-aminopyridine derivatives .
  • Safety: Irritant (Eye Irrit. 2, Skin Irrit.

2-(Chloromethyl)pyridine Hydrochloride

Structural Differences : Chloromethyl (-CH₂Cl) substituent at the 2-position.
Key Properties :

  • Molecular Formula : C₆H₆ClN·HCl
  • Applications : Building block for pharmaceuticals and ligands in coordination chemistry. Higher reactivity due to benzylic chloride .
  • Synthesis : Derived from 2-picoline via chlorination followed by HCl treatment .

Tebanicline Hydrochloride

Structural Differences : 2-Chloropyridine moiety linked to an azetidine group.
Key Properties :

  • Molecular Formula : C₉H₁₁ClN₂O·HCl
  • Applications : Analgesic agent targeting neuronal nicotinic receptors .

Comparative Data Table

Compound Molecular Formula CAS Number Key Applications Synthesis Method
2-Chloropyridine HCl C₅H₄ClN·HCl 20295-64-1* Anti-HIV drugs, pesticides, catalysis HCl treatment of 2-chloropyridine
3-Chloropyridine C₅H₄ClN 626-60-8 Organic synthesis Chlorination of pyridine
2-Chloro-5-nitropyridin-4-amine C₅H₃ClN₃O₂ N/A Heterocyclic drug synthesis Nitration/amination
2-Chloropyridine N-Oxide HCl C₅H₄ClNO·HCl 20295-64-1 Enzyme assays, intermediates Oxidation of 2-chloropyridine
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 6959-47-3 Pharmaceutical intermediates Chlorination of 2-picoline

*Note: CAS for 2-chloropyridine N-oxide HCl overlaps due to database variations.

Properties

CAS No.

36316-71-9

Molecular Formula

C5H5Cl2N

Molecular Weight

150.00 g/mol

IUPAC Name

2-chloropyridine;hydrochloride

InChI

InChI=1S/C5H4ClN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

LPIDQLZQEGPBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)Cl.Cl

Origin of Product

United States

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